N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)8-9-25(20(26)13-4-6-15-17(12-13)29-11-10-28-15)21-23-18-16(27-3)7-5-14(22)19(18)30-21;/h4-7,12H,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJCLSBFCZGBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE involves multiple steps, starting with the preparation of the benzothiazole and benzodioxine intermediates. The synthetic route typically includes the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Benzodioxine Intermediate: The benzodioxine ring is prepared by the reaction of catechol with an appropriate dihalide in the presence of a base.
Coupling Reaction: The benzothiazole and benzodioxine intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The chloro group in the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s benzodioxine-carboxamide scaffold distinguishes it from thiazolidinone-based analogs in Med. Chem. Commun. 2017, which prioritize halogenated aryl groups for steric/electronic modulation .
- Unlike benzodithiazines in Molecules 2015 (compounds 3 and 15), the target lacks sulfonyl groups but incorporates a dimethylaminoethyl side chain, likely enhancing blood-brain barrier penetration compared to polar sulfonyl derivatives .
Key Observations :
- The target’s hydrochloride salt likely improves solubility over neutral thiazolidinone derivatives (e.g., 4g, 4i), which require chromatographic purification .
- High melting points of benzodithiazines (250–310°C) suggest greater thermal stability compared to the target compound, though experimental data for the latter is unavailable .
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.
Structure and Composition
The compound has the following properties:
- Molecular Formula : C22H18ClN3O4S2
- Molecular Weight : 488.0 g/mol
- IUPAC Name : N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(7-Chloro-4-Methoxy...) have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 32 |
| Compound B | Bacillus subtilis | 16 |
| N-(7-Chloro...) | Staphylococcus aureus | 8 |
Anticancer Activity
Studies have demonstrated the potential anticancer effects of benzothiazole derivatives. For example, certain derivatives have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing promising IC50 values that indicate effective cell growth inhibition .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(7-Chloro...) | MDA-MB-231 | 5.0 |
| Compound C | SK-Hep-1 | 10.0 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that benzothiazole derivatives inhibit enzymes like acetylcholinesterase and urease, contributing to their antimicrobial effects .
- DNA Interaction : Certain compounds in this class have shown the ability to bind DNA and affect replication processes, which is crucial for their anticancer properties .
Study 1: Antitubercular Activity
A recent study evaluated the antitubercular activity of various benzothiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to N-(7-Chloro...) displayed significant inhibitory effects with MIC values lower than those of standard treatments like Isoniazid .
Study 2: Pharmacokinetics and Bioavailability
Another investigation focused on the pharmacokinetics of these compounds. It was found that certain derivatives exhibited favorable bioavailability profiles (>52%) when administered orally. This suggests potential for therapeutic applications in treating infections or cancers where these compounds could serve as lead candidates for drug development .
Q & A
Q. How are molecular docking predictions experimentally validated?
- Methodological Answer : Perform competitive binding assays (e.g., SPR or ITC) to measure binding affinity. Use X-ray crystallography or cryo-EM to resolve ligand-target complexes. Compare predicted binding poses (from AutoDock Vina) with empirical structural data to refine computational models .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity data may arise from differences in cell permeability (e.g., P-glycoprotein efflux in resistant lines). Address this by co-administering efflux inhibitors (e.g., verapamil) or using 3D spheroid models to mimic in vivo conditions .
Key Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| HRMS | Molecular weight validation | |
| OECD 301 | Biodegradation assessment | |
| NCI-60 Screening | Anticancer activity profiling | |
| ML-driven QSAR | Derivative prioritization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
